molecular formula C8H12S B1664577 2-tert-Butylthiophene CAS No. 1689-78-7

2-tert-Butylthiophene

Cat. No. B1664577
Key on ui cas rn: 1689-78-7
M. Wt: 140.25 g/mol
InChI Key: SWCDOJGIOCVXFM-UHFFFAOYSA-N
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Patent
US05863419

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
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Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S].[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:7]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8].[CH3:16][C:17]([CH3:19])=[CH2:18]>>[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:17]([C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:19])([CH3:18])[CH3:16].[CH3:9][C:7]([CH3:10])=[CH2:8] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
a corresponding increase in molecular weight over that of the starting material
CUSTOM
Type
CUSTOM
Details
can be easily removed from lower boiling material in the feedstock by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)C1=C(SC=C1)C(C)(C)C
Name
Type
product
Smiles
CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05863419

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S].[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:7]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8].[CH3:16][C:17]([CH3:19])=[CH2:18]>>[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:17]([C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:19])([CH3:18])[CH3:16].[CH3:9][C:7]([CH3:10])=[CH2:8] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
a corresponding increase in molecular weight over that of the starting material
CUSTOM
Type
CUSTOM
Details
can be easily removed from lower boiling material in the feedstock by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)C1=C(SC=C1)C(C)(C)C
Name
Type
product
Smiles
CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05863419

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S].[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:7]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8].[CH3:16][C:17]([CH3:19])=[CH2:18]>>[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:17]([C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:19])([CH3:18])[CH3:16].[CH3:9][C:7]([CH3:10])=[CH2:8] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
a corresponding increase in molecular weight over that of the starting material
CUSTOM
Type
CUSTOM
Details
can be easily removed from lower boiling material in the feedstock by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)C1=C(SC=C1)C(C)(C)C
Name
Type
product
Smiles
CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05863419

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S].[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:7]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8].[CH3:16][C:17]([CH3:19])=[CH2:18]>>[S:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[C:17]([C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:19])([CH3:18])[CH3:16].[CH3:9][C:7]([CH3:10])=[CH2:8] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
a corresponding increase in molecular weight over that of the starting material
CUSTOM
Type
CUSTOM
Details
can be easily removed from lower boiling material in the feedstock by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)C1=C(SC=C1)C(C)(C)C
Name
Type
product
Smiles
CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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